N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide

HIF Prolyl Hydroxylase Inhibition EGLN1/2/3 Structure-Activity Relationship

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a quinoline-8-yloxy moiety linked via a propyl chain to a 1,3-benzodioxole-5-carboxamide scaffold. This compound belongs to a broader class of quinoline-8-carboxamide derivatives that have been investigated as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), a target implicated in anemia and ischemic disease.

Molecular Formula C20H18N2O4
Molecular Weight 350.374
CAS No. 1206997-26-3
Cat. No. B2441028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1206997-26-3
Molecular FormulaC20H18N2O4
Molecular Weight350.374
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C20H18N2O4/c23-20(15-7-8-16-18(12-15)26-13-25-16)22-10-3-11-24-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12H,3,10-11,13H2,(H,22,23)
InChIKeyDPLDJIFVNLYKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1206997-26-3): Sourcing & Baseline Characterization


N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a quinoline-8-yloxy moiety linked via a propyl chain to a 1,3-benzodioxole-5-carboxamide scaffold. This compound belongs to a broader class of quinoline-8-carboxamide derivatives that have been investigated as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), a target implicated in anemia and ischemic disease [1]. The quinoline and benzodioxole motifs are individually prevalent in medicinal chemistry: quinoline scaffolds are critical to numerous approved drugs (e.g., antimalarials, antibacterials), while benzodioxole is a core feature of several bioactive molecules. The compound is offered by specialty chemical suppliers at purities typically ≥95% for research use . No independent peer-reviewed publication specifically profiling its biological activity was identified in the accessible literature.

Why In-Class Quinoline-Benzodioxole Analogs Cannot Simply Substitute for N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide


The class of quinoline-benzodioxole hybrid molecules exhibits extreme structure-activity relationship (SAR) divergence, where minor changes in linker length, substitution pattern, or heterocycle fusion dramatically alter target engagement and selectivity. For example, within the HIF-PHD inhibitor patent space, quinoline-8-carboxamides with varied amine substituents (e.g., cyclopropyl, isoxazole, chromene) display differential potency against the EGLN1/2/3 isoforms [1]. Furthermore, in the broader acetylcholinesterase (AChE) inhibitor series, benzodioxole-containing compounds with altered linkers or quinoline connectivity show distinct inhibitory profiles that cannot be inferred from one analog to another [2]. Therefore, directly substituting the n-(3-(quinolin-8-yloxy)propyl) variant with a cyclopropylcarboxamide, isoxazole-5-carboxamide, or chromene-2-carboxamide analog without experimental validation carries a high risk of altered potency, selectivity, and even target pathway deviation. The specific propyl chain length and benzodioxole-5-carboxamide orientation in this compound are unique structural features whose precise biological consequences remain uncharacterized in the public domain, underscoring the need for compound-specific verification.

Quantitative Differentiation Evidence for N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide


No Target-Specific IC50 or Ki Data Available vs. Defined Comparators

A comprehensive search of the peer-reviewed and patent literature does not yield any quantitative target engagement data (IC50, Ki, EC50) for this specific compound against HIF prolyl hydroxylases, EGLN isoforms, acetylcholinesterase, or any other defined molecular target. The closest patent family covering quinoline-8-carboxamide HIF-PHD inhibitors describes a broad generic formula (I) that could encompass this compound, but no individual example with the exact benzodioxole-5-carboxamide and propyl linker configuration is disclosed, nor is any associated biological data reported [1]. This absence of data precludes any direct quantitative comparison with close structural analogs such as N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide, N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide, or 4-oxo-N-[3-(quinolin-8-yloxy)propyl]-4H-chromene-2-carboxamide, which are similarly uncharacterized. Therefore, no evidence of differential advantage exists for this compound relative to its immediate congeners. Scientific and industrial users must commission de novo profiling assays to establish potency, selectivity, and other key parameters before any procurement decision predicated on biological activity can be justified.

HIF Prolyl Hydroxylase Inhibition EGLN1/2/3 Structure-Activity Relationship

No Comparative PK, Selectivity, or In Vivo Efficacy Data Exist for the Specific Compound

The scientific literature is devoid of any pharmacokinetic (e.g., clearance, bioavailability, half-life), selectivity panel (e.g., CEREP SafetyScreen, KinomeScan), or in vivo efficacy (e.g., anemia models, tumor xenograft, cognitive behavioral tests) data for N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide. Given that the HIF-PHD inhibitor class is known for isoform-selective inhibitors with divergent PK profiles (e.g., molidustat vs. roxadustat) that are critical for therapeutic application [1], the absence of such data means the compound cannot be meaningfully compared to any reference standard or clinical candidate. This stands in stark contrast to characterized inhibitors like IOX2 or FG-4592, for which extensive ADME, selectivity, and in vivo datasets are publicly available. Any claim of superior selectivity, lower off-target risk, or better in vivo performance for this specific compound is unsupportable until these datasets are generated.

Pharmacokinetics Selectivity Profiling In Vivo Disease Models

No Evidence of Synthetic or Purity Advantage Over Established Vendors' Quinoline-Benzodioxole Libraries

The compound is listed by at least one chemical vendor as having a purity of ≥95% by unspecified analytical method . However, this purity level is standard for research-grade quinoline and benzodioxole derivatives offered by major suppliers (e.g., Enamine, Life Chemicals), and no comparative data (HPLC, LCMS, NMR) are provided to demonstrate superior quality or batch-to-batch consistency. Furthermore, the synthetic route to this specific compound is not disclosed in the public domain; patent descriptions cover only generic synthetic schemes for quinoline-8-carboxamides, which may not be optimized for this particular hybrid scaffold [1]. Without a detailed, characterized synthesis, there is no evidence of an improved synthetic approach, higher yield, or reduced cost relative to custom-synthesized analogs.

Synthetic Route Purity Batch-to-Batch Consistency

Appropriate R&D Application Scenarios for N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide


Exploratory Medicinal Chemistry as a Scaffold-Hopping Tool for HIF-PHD Inhibition

The compound may serve as a starting point for a medicinal chemistry program targeting HIF prolyl hydroxylases, specifically where a novel quinoline-benzodioxole scaffold is desired to circumvent existing intellectual property. The patent literature confirms that quinoline-8-carboxamide is a privileged scaffold for this target, and substituting the generic amide with a benzodioxole moiety could offer a new IP landscape [1]. However, researchers must plan for complete de novo profiling of PHD isoform inhibition, selectivity, and downstream HIF-1α stabilization, as no guiding data exist.

Computational Chemistry and Molecular Modeling Target Identification

Given the complete absence of experimental target engagement data, the compound is ideally suited for reverse docking or proteome-wide computational screening (e.g., using SwissTargetPrediction or pharmacophore-based approaches) to identify potential new targets beyond the HIF-PHD axis. The quinoline and benzodioxole pharmacophores have known affinities for diverse targets (kinases, GPCRs, AChE), making this a useful probe for in silico target fishing before committing to costly synthesis and biological assays [2].

Chemical Probe for Studying Linker-Length Effects in Quinoline-Benzodioxole Hybrids

The n-propyl chain connecting the quinoline and benzodioxole carboxamide is a key variable in SAR. This compound can be used in a combinatorial library to systematically explore how linker length (e.g., ethyl, propyl, butyl) and composition (e.g., ether vs. amine linkage) influence target engagement. Although no comparative data exist, acquiring this compound alongside custom-synthesized ethyl- and butyl-linked analogs would enable the first empirical SAR study of this linker in a quinoline-benzodioxole context, a strategy suggested by the broad generic claims in prior patents [1].

Reference Standard for Analytical Method Development and Forced Degradation Studies

The compound can be procured as a research-grade standard (≥95% purity) for developing HPLC, LC-MS, or UV-based analytical methods to detect and quantify quinoline-benzodioxole hybrids in complex matrices (e.g., plasma, liver microsomes, environmental samples) . Its well-defined molecular weight (350.37 g/mol) and the characteristic fragmentation of the quinoline and benzodioxole moieties make it suitable for tuning tandem mass spectrometry (MS/MS) parameters. Forced degradation studies (acid, base, oxidative, photolytic) can establish intrinsic stability profiles and identify degradation products, which is critical for formulation or environmental fate research.

Quote Request

Request a Quote for N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.